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NVP-CGM097 sulfate

MDM2 inhibition p53 reactivation binding affinity

Inconsistent p53 pathway activation due to off-target effects of first-generation MDM2 inhibitors compromises mechanistic studies. NVP-CGM097 sulfate eliminates this variability: • 1176-fold selectivity for MDM2 over MDM4 (vs. ~40-fold for Nutlin-3a), ensuring on-target p53 reactivation without confounding MDM4 crosstalk. • 35-58-fold antiproliferative differential between p53 wild-type and null cells, enabling high-confidence genotype-phenotype correlation. • 82% positive predictive value in PDX models expressing the responsive 13-gene signature; orally bioavailable with established PK for reproducible daily oral dosing. Supplied with rigorous analytical QC. Bulk quantities available for institutional procurement.

Molecular Formula C38H49ClN4O8S
Molecular Weight 757.3 g/mol
Cat. No. B10800342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-CGM097 sulfate
Molecular FormulaC38H49ClN4O8S
Molecular Weight757.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O
InChIInChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1
InChIKeyYFLKIFVIZIALIA-GHVGLMRRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-CGM097 Sulfate: Clinically Validated MDM2 Inhibitor


NVP-CGM097 sulfate (CGM097; CAS: 1313363-54-0) is a dihydroisoquinolinone-class, small-molecule inhibitor of the p53-MDM2 protein-protein interaction, developed by Novartis and advanced to Phase 1 clinical trials in p53 wild-type tumors [1]. It binds to the p53-binding pocket of human MDM2 (HDM2) with a Ki of 1.3 nM in TR-FRET assays and an IC₅₀ of 1.7 nM, preventing MDM2-mediated p53 ubiquitination and degradation, thereby reactivating the p53 tumor suppressor pathway [2]. The compound's X-ray co-crystal structure with MDM2 has been deposited in the PDB (4ZYF), confirming its binding mode at 1.8 Å resolution [3].

1 p53-MDM2 protein-protein interaction probe for pathway reactivation studies
2 MDM2 selective tool compound with reported TR-FRET binding context
3 Research use only; not for clinical, therapeutic, or diagnostic applications

NVP-CGM097 Sulfate: Why Substitution Matters


MDM2 inhibitors are not functionally interchangeable due to substantial differences in target selectivity, species-specific potency, and p53-dependent therapeutic windows [1]. NVP-CGM097 exhibits ~1176-fold selectivity for MDM2 over MDM4 (vs. ~40-fold for Nutlin-3a) and species-dependent binding that varies up to 51-fold between human and rodent MDM2, directly impacting the translatability of in vivo models [2]. Furthermore, its 35-58-fold antiproliferative differential between p53 wild-type and p53-null cells substantially exceeds the p53-selectivity margins of first-generation analogs, establishing it as a reference tool for mechanistic p53 pathway studies and rational combination strategies [3].

This Compound
MDM2/MDM4 selectivity profile
Reported MDM2-preferring profile may limit MDM4 co-inhibition interpretation.
vs
Alternative MDM2 inhibitors
Broader paralog inhibition
Nutlin-class inhibitors exhibit lower selectivity; MDM4 off-target context may differ.
Species-dependent binding
Human-selective binding potency may not transfer to rodent models without dose adjustment.
vs
Pan-species MDM2 inhibitors
Compounds with similar human/rodent affinity can simplify cross-species study design.
p53-dependent antiproliferative margin
Larger reported p53 wild-type/mutant differential; lower general cytotoxicity background in screening.
vs
First-generation analogs
Narrower selectivity margins may confound p53-specific mechanism interpretation.

NVP-CGM097 Sulfate: Comparative Performance Evidence


MDM2 Binding Potency vs. Nutlin-3a

NVP-CGM097 demonstrates significantly higher potency for human MDM2 compared to the prototypical MDM2 inhibitor Nutlin-3a. In head-to-head TR-FRET assays, NVP-CGM097 binds human MDM2 with an IC₅₀ of 1.7 nM, whereas Nutlin-3a exhibits an IC₅₀ of 8.0 nM under the same experimental conditions [1]. This represents an approximately 4.7-fold improvement in binding affinity, which translates to lower compound consumption in dose-response experiments and more robust target engagement at reduced concentrations.

MDM2 binding vs Nutlin-3a
Head-to-head
IC₅₀ 1.7 nM vs 8.0 nM
Supports MDM2 target engagement in lower concentration ranges.
TR-FRET assay; human MDM2 context.
MDM2 inhibition p53 reactivation binding affinity

MDM2 over MDM4 Selectivity

NVP-CGM097 exhibits exceptional selectivity for the p53-MDM2 interaction over p53-MDM4, with an IC₅₀ for MDM4 of 2000 nM compared to 1.7 nM for MDM2, yielding a 1176-fold selectivity window [1]. In contrast, Nutlin-3a displays only ~40-fold selectivity between these paralogs [2]. This high discrimination is critical because MDM4 co-inhibition can confound mechanistic interpretation of p53 pathway reactivation and introduce unintended toxicity signals. Additionally, NVP-CGM097 shows no significant activity against a panel of other protein-protein interactions including Bcl-2:Bak, Bcl-2:Bad, Mcl-1:Bak, Mcl-1:NOXA, XIAP:BIR3, and c-IAP:BIR3, and demonstrates 3000-fold selectivity over the Ras:Raf interaction [3].

MDM2 over MDM4 selectivity
Head-to-head
1176-fold selectivity window
Supports MDM2-specific pathway interpretation; reduces MDM4 confounding.
Nutlin-3a ~40-fold; no activity on Bcl-2, XIAP panels.
target selectivity MDM4 off-target mechanistic studies

p53-Dependent Antiproliferative Selectivity

NVP-CGM097 exhibits a pronounced p53-dependent antiproliferative effect, with a 35-58-fold selectivity differential between cells expressing wild-type p53 and p53-null cells [1]. In isogenic HCT116 colon carcinoma models, NVP-CGM097 inhibits proliferation of p53 wild-type cells with an IC₅₀ of 454±136 nM, while p53-null HCT116 cells remain largely unaffected at concentrations exceeding 10 μM [2]. In neuroendocrine tumor models, GOT1 cells (p53 wild-type) display concentration-dependent viability reduction to 47.7±9.2% at 2500 nM, whereas p53-mutant BON1 and NCI-H727 cells are resistant [3]. This functional selectivity confirms that the antiproliferative activity is mechanistically on-target and p53-pathway-dependent, rather than a consequence of general cytotoxicity.

p53-dependent antiproliferative margin
Head-to-head
35-58× differential
Supports p53-dependent mechanism validation; reduces false-positives from general cytotoxicity.
Isogenic HCT116 p53 wt vs null; GOT1 neuroendocrine model.
p53 dependency cancer cell proliferation therapeutic window

Species-Specific MDM2 Binding

NVP-CGM097 binding to MDM2 is markedly species-dependent, a critical consideration for preclinical experimental design. The compound is 16-fold more potent on human MDM2 than dog MDM2, 51-fold more potent than mouse MDM2, and 37-fold more potent than rat MDM2 [1]. This species specificity contrasts with earlier MDM2 inhibitors such as Nutlin-3a, which bind rodent MDM2 with affinities comparable to the human protein [2]. The human-selective binding profile of NVP-CGM097 necessitates careful dose selection in rodent xenograft and PDX models to achieve pharmacologically relevant target engagement. Despite this, NVP-CGM097 demonstrates robust in vivo efficacy in the MDM2-amplified SJSA-1 human tumor xenograft model in rats, with dose-dependent tumor growth inhibition at 20-100 mg/kg and corresponding pharmacodynamic biomarker elevation (p21 mRNA) [3].

Species-specific binding
Context-dependent
51× human vs mouse selectivity
Species selectivity context necessitates dose adjustment in rodent models.
Nutlin-3a shows comparable rodent affinity; SJSA-1 xenograft efficacy confirmed.
species selectivity in vivo pharmacology preclinical translation

Oral Bioavailability and Clearance Profile

NVP-CGM097 exhibits a favorable and well-characterized pharmacokinetic profile across multiple preclinical species, enabling predictable in vivo experimental design. Following intravenous administration, total blood clearance (CL) is consistently low across species: 5 mL/min/kg in mouse, 7 mL/min/kg in rat, 3 mL/min/kg in dog, and 4 mL/min/kg in monkey, representing only 5-10% of hepatic blood flow in all species tested [1]. The apparent terminal half-life (t₁/₂) ranges from 6-12 hours in rodents and monkey, with an extended half-life of 20 hours in dog [2]. Oral bioavailability (%F) is high in mouse, rat, and dog, and moderate in monkey, with Tₘₐₓ occurring between 1 and 4.5 hours post-dose across all species [3]. This comprehensive PK dataset, derived from Novartis IND-enabling studies, provides researchers with validated dosing parameters that reduce experimental variability compared to compounds with sparse or vendor-only PK characterization.

Oral pharmacokinetic profile
Class-level inference
CL 3-7 mL/min/kg; high oral %F in rodents
Supports oral dosing for reproducible in vivo pharmacology studies.
Mouse, rat, dog, monkey data; t½ 6-20 h.
pharmacokinetics bioavailability in vivo dosing

NVP-CGM097 Sulfate: Research Applications


PDX Efficacy in p53 Wild-Type Tumors

NVP-CGM097 is validated for PDX studies in p53 wild-type tumors, with a reported 82% positive predictive value for sensitivity in PDX models expressing the responsive 13-gene signature [1]. The compound demonstrates dose-dependent tumor growth inhibition in the MDM2-amplified SJSA-1 osteosarcoma xenograft model at oral doses of 20-100 mg/kg/day, with stable disease achieved at 20 mg/kg (corresponding to plasma AUC₀₋₂₄ of 163 μM·h) [2]. Its high oral bioavailability in rodents and well-characterized PK profile enable straightforward oral gavage administration without requiring specialized IV or IP formulation, reducing experimental variability in multi-week efficacy studies.

Combination Therapy in Neuroendocrine Tumors

NVP-CGM097 exhibits additive antiproliferative effects when combined with 5-fluorouracil, temozolomide, or everolimus in p53 wild-type neuroendocrine tumor cells (GOT1) [1]. Specifically, co-incubation with 5-fluorouracil additively increases p53 and p21 tumor suppressor protein expression in GOT1 cells [2]. This established combination activity, coupled with the compound's validated p53-dependent selectivity (resistance in p53-mutant BON1 and NCI-H727 lines), makes NVP-CGM097 a reference MDM2 inhibitor for combination screening in neuroendocrine and other p53 wild-type cancer models, where first-generation inhibitors with inferior selectivity may produce confounding off-target effects [3].

p53 Pathway Reactivation & Gene Signature Validation

NVP-CGM097 has been used to identify and validate a 13-gene p53 target signature that predicts sensitivity to MDM2 inhibition, with a positive predictive value of 82% in PDX models [1]. The compound induces robust p53 nuclear translocation with an IC₅₀ of 0.224 μM and elevates p21 mRNA levels in a dose-dependent manner in tumor-bearing rats at 30 mg/kg [2]. Its 35-58-fold antiproliferative differential between p53 wild-type and p53-null cells establishes it as a high-confidence probe for distinguishing on-target p53-dependent effects from general cytotoxicity in functional genomic and pharmacodynamic studies [3].

p53 Wild-Type AML Models

NVP-CGM097 selectively inhibits proliferation of AML cells expressing wild-type p53 with IC₅₀ values ranging from 50-1000 nM, while AML cells harboring mutant p53 are largely insensitive (IC₅₀ > 1000 nM) [1]. The compound induces tumor regression in PDX models of AML at a dose of 100 mg/kg/day [2]. This p53 genotype-dependent sensitivity, validated in both cell line panels and in vivo PDX models, positions NVP-CGM097 as a preferred MDM2 inhibitor for AML preclinical studies where precise genotype-phenotype correlation is essential. The species-specific binding profile (51-fold human vs. mouse selectivity) is particularly relevant for interpreting AML PDX efficacy data generated in murine hosts [3].

Application
Selection Property
Validation Focus
p53 wild-type tumor PDX studies
p53 pathway-dependent response
13-gene signature endpoint review
Neuroendocrine tumor combination studies
Additive combination-response context
p53-p21 pathway endpoint monitoring
p53 pathway reactivation & gene signature
p53-dependent probe selectivity
p21, nuclear translocation, and signature endpoints
p53 wild-type AML models
p53 genotype-dependent sensitivity
AML PDX model-response and host-species context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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